![molecular formula C16H14F2N2O2 B4711945 N-(2,4-difluorophenyl)-3-(propionylamino)benzamide](/img/structure/B4711945.png)
N-(2,4-difluorophenyl)-3-(propionylamino)benzamide
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-3-(propionylamino)benzamide, also known as DFP-10825, is a novel small-molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of benzamides and has a molecular weight of 308.31 g/mol.
Wirkmechanismus
N-(2,4-difluorophenyl)-3-(propionylamino)benzamide exerts its therapeutic effects by inhibiting the activity of a class of enzymes called histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. By inhibiting HDAC activity, this compound increases the acetylation of histone proteins and promotes the expression of genes that are involved in cell cycle arrest, apoptosis, and anti-inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation in animal models of inflammatory disorders. In addition, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-difluorophenyl)-3-(propionylamino)benzamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, this compound has a high selectivity for class I HDACs, which are the most abundant HDACs in the nucleus. This specificity reduces the potential for off-target effects and improves the accuracy of the results obtained from lab experiments.
One limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells or animals at high concentrations. In addition, the synthesis of this compound is complex and yields are relatively low, which can limit its availability for research purposes.
Zukünftige Richtungen
Future research on N-(2,4-difluorophenyl)-3-(propionylamino)benzamide could focus on several areas. First, further studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and metabolic disorders. Second, studies could explore the combination of this compound with other drugs or therapies to enhance its therapeutic effects. Third, research could focus on improving the synthesis of this compound to increase its availability for research and clinical use. Finally, studies could investigate the potential of this compound as a tool for epigenetic research, as HDAC inhibitors have been shown to have a broad impact on gene expression and cellular function.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-3-(propionylamino)benzamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anti-cancer effect by inducing cell cycle arrest and apoptosis in cancer cells.
Inflammatory disorders, such as rheumatoid arthritis and psoriasis, are characterized by an overactive immune system. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of these diseases.
In neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins, such as β-amyloid and α-synuclein.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-3-(propanoylamino)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-2-15(21)19-12-5-3-4-10(8-12)16(22)20-14-7-6-11(17)9-13(14)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGGSZKCVHGVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.